molecular formula C22H17ClO2 B3905698 (2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one

(2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one

Cat. No.: B3905698
M. Wt: 348.8 g/mol
InChI Key: YWLQQYFFDZWNCM-NTCAYCPXSA-N
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Description

(2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a conjugated system with a benzyl ether and a chlorophenyl group, making it an interesting subject for chemical research and industrial applications.

Properties

IUPAC Name

(E)-1-(4-chlorophenyl)-3-(2-phenylmethoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClO2/c23-20-13-10-18(11-14-20)21(24)15-12-19-8-4-5-9-22(19)25-16-17-6-2-1-3-7-17/h1-15H,16H2/b15-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWLQQYFFDZWNCM-NTCAYCPXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2C=CC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC2=CC=CC=C2/C=C/C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-(benzyloxy)benzaldehyde and 4-chloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Ammonia or thiol in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Amines or thiols.

Scientific Research Applications

(2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s conjugated system allows it to participate in electron transfer reactions, potentially affecting cellular processes. Its interaction with enzymes or receptors can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-[2-(benzyloxy)phenyl]-1-phenylprop-2-en-1-one: Lacks the chlorine atom, resulting in different reactivity and biological activity.

    (2E)-3-[2-(benzyloxy)phenyl]-1-(4-methylphenyl)prop-2-en-1-one: Contains a methyl group instead of a chlorine atom, affecting its chemical properties and applications.

Uniqueness

The presence of both the benzyloxy and chlorophenyl groups in (2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one makes it unique compared to similar compounds

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one
Reactant of Route 2
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(2E)-3-[2-(benzyloxy)phenyl]-1-(4-chlorophenyl)prop-2-en-1-one

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